Cas no 2445794-63-6 (5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid)

5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2445794-63-6
- EN300-26975784
- 5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid
- 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid
-
- インチ: 1S/C16H25NO4/c1-9(17-13(20)21-14(2,3)4)15-5-10-7-16(15,12(18)19)8-11(10)6-15/h9-11H,5-8H2,1-4H3,(H,17,20)(H,18,19)
- InChIKey: ADNGFLJOVDRYFN-UHFFFAOYSA-N
- ほほえんだ: OC(C12CC3CC1(C(C)NC(=O)OC(C)(C)C)CC3C2)=O
計算された属性
- せいみつぶんしりょう: 295.17835828g/mol
- どういたいしつりょう: 295.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 479
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 75.6Ų
5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26975784-1.0g |
5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445794-63-6 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26975784-1g |
5-(1-{[(tert-butoxy)carbonyl]amino}ethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylic acid |
2445794-63-6 | 1g |
$0.0 | 2023-09-11 |
5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid 関連文献
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acidに関する追加情報
Introduction to 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445794-63-6)
5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid, identified by its CAS number 2445794-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine due to its unique structural features and potential biological activities. This tricyclic derivative exhibits a complex three-dimensional framework, which is characterized by a fused ring system consisting of three cycloalkane rings. The presence of functional groups such as the tert-butoxy carbonyl amino moiety and the carboxylic acid group at the terminal position contributes to its diverse chemical reactivity and biological interactions.
The compound’s structure is reminiscent of tricyclic scaffolds that are frequently employed in drug design, owing to their ability to mimic natural products and exhibit favorable pharmacokinetic properties. Tricyclic compounds are known for their stability, solubility, and binding affinity to biological targets, making them valuable candidates for medicinal chemistry applications. The specific arrangement of atoms in 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid may contribute to its potential role as a precursor or intermediate in the synthesis of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological properties of tricyclic compounds, particularly those with modifications that enhance their bioavailability and target specificity. The tert-butoxy carbonyl amino group is a common protective group in peptide synthesis but also serves as a key pharmacophore in certain drug molecules. Its presence in this compound suggests potential applications in peptidomimetic drug development or as a building block for more complex bioactive molecules.
The carboxylic acid functionality at the end of the tricyclic backbone provides an additional site for chemical modification, enabling further derivatization to tailor the compound’s properties for specific biological assays or therapeutic purposes. This versatility makes 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid a promising candidate for further investigation in synthetic chemistry and drug discovery.
Recent advancements in computational chemistry have facilitated the rapid screening of tricyclic compounds for their potential biological activities. Molecular modeling studies have shown that this compound may interact with various enzymes and receptors due to its rigid structure and functional groups. Such interactions could be exploited for therapeutic intervention in diseases such as cancer, inflammation, or neurological disorders.
The synthesis of 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The use of protecting groups like the tert-butoxy carbonyl amino moiety is essential to prevent unwanted side reactions during synthesis. Techniques such as solid-phase peptide synthesis (SPPS) or continuous flow chemistry may be employed to streamline the production process.
Once synthesized, the compound can be subjected to various biochemical assays to evaluate its interaction with biological targets. High-throughput screening (HTS) platforms are often used to identify compounds with desirable pharmacological properties rapidly. The carboxylic acid group can be coupled with other biomolecules via amide bond formation, allowing for the development of conjugates with enhanced targeting capabilities.
The tricyclic core of 5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid also lends itself to exploration as a scaffold for structure-based drug design (SBDD). By leveraging crystallographic data or computational models, researchers can identify pockets on biological targets where this compound can fit snugly, leading to the development of highly selective inhibitors or agonists.
In conclusion,5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid (CAS No: 2445794-63-6) represents a fascinating example of how structural complexity can be harnessed for pharmaceutical applications. Its unique combination of functional groups and rigid tricyclic framework positions it as a valuable tool in drug discovery efforts aimed at addressing unmet medical needs.
2445794-63-6 (5-(1-{(tert-butoxy)carbonylamino}ethyl)tricyclo3.3.0.0,3,7octane-1-carboxylic acid) 関連製品
- 43195-60-4(Uridine 5′-diphosphoglucuronic acid ammonium salt)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 2320725-82-2(1-{3-(4-methylphenyl)-1,2,4-oxadiazol-5-ylmethyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)
- 2639427-07-7(Tert-butyl 2-amino-5-bromo-3-(trifluoromethyl)benzoate)
- 97871-77-7(Glycine, N-(methoxyacetyl)-)
- 2229258-44-8(1,1,1-trifluoro-3-(2-methylpyridin-4-yl)propan-2-ol)
- 2171749-72-5(5-3-cyclopropyl-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopentanoic acid)
- 2171555-72-7(2-ethyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}-1,3-thiazinane-4-carboxylic acid)
- 1340466-61-6(tert-butyl N-[carbamothioyl(cyclopropyl)methyl]carbamate)
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)



